

Application Notes: Quantification of Neuromedin C using ELISA

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Compound of Interest		
Compound Name:	Neuromedin C	
Cat. No.:	B1662679	Get Quote

Introduction

Neuromedin C (NMC) is a decapeptide that belongs to the bombesin-like peptide family.[1] It is identical to the C-terminal fragment of Gastrin-Releasing Peptide (GRP) [18-27] and exerts its biological effects through the GRP receptor (GRPR), also known as BB2, a G protein-coupled receptor.[1][2] **Neuromedin C** is involved in a variety of physiological processes, including smooth muscle contraction, the release of gastrointestinal hormones, and neurotransmission. [1][3] Given its role in both normal physiology and pathological conditions, accurate quantification of **Neuromedin C** in biological samples is crucial for researchers in neuroscience, endocrinology, and drug development.

Assay Principle

Due to its small size, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method for the accurate quantification of **Neuromedin C**. This assay is based on the principle of competition between the **Neuromedin C** in the sample and a known amount of labeled (e.g., biotinylated) **Neuromedin C** for binding to a limited number of anti-**Neuromedin C** antibody-coated microplate wells. The amount of labeled **Neuromedin C** bound to the antibody is inversely proportional to the concentration of **Neuromedin C** in the sample. The signal is then detected using a substrate that reacts with the enzyme conjugated to the labeled peptide, and the concentration of **Neuromedin C** in the unknown samples is determined by comparing the signal to a standard curve.



Experimental Protocols

A. Sample Preparation

Proper sample collection and preparation are critical for accurate **Neuromedin C** quantification.

Sample Type	Protocol
Serum	Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 3,000 rpm for 15 minutes at 4°C. Collect the supernatant (serum) and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
Plasma	Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 3,000 rpm for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant (plasma) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell Culture Supernatant	Centrifuge cell culture media at 3,000 rpm for 15 minutes at 4°C to remove any cellular debris. Collect the supernatant and store at -20°C or -80°C.
Tissue Homogenates	Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a lysis buffer and centrifuge at 10,000 rpm for 15 minutes at 4°C. Collect the supernatant and store at -20°C or -80°C.

B. Competitive ELISA Protocol for Neuromedin C Quantification

This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.

Materials:



- Anti-Neuromedin C antibody (for coating)
- Neuromedin C standard peptide
- Biotinylated Neuromedin C
- Streptavidin-HRP (Horse Radish Peroxidase)
- 96-well microplate
- Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
- TMB Substrate Solution
- Stop Solution (e.g., 2 N H₂SO₄)
- Microplate reader capable of measuring absorbance at 450 nm

Protocol Steps:



Step	Procedure
1. Coating	Dilute the anti-Neuromedin C antibody in Coating Buffer. Add 100 µL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.
2. Washing	Aspirate the coating solution and wash the plate three times with 200 μL of Wash Buffer per well.
3. Blocking	Add 200 μL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
4. Washing	Aspirate the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.
5. Competitive Reaction	Add 50 µL of Neuromedin C standard or sample to the appropriate wells. Then, add 50 µL of diluted biotinylated Neuromedin C to each well. Incubate for 2 hours at room temperature with gentle shaking.
6. Washing	Aspirate the solution and wash the plate three times with 200 μL of Wash Buffer per well.
7. HRP Conjugation	Add 100 μL of diluted Streptavidin-HRP to each well. Incubate for 1 hour at room temperature.
8. Washing	Aspirate the solution and wash the plate five times with 200 μL of Wash Buffer per well.
9. Substrate Incubation	Add 100 μL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
10. Stop Reaction	Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
11. Absorbance Reading	Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.



C. Data Analysis

- Calculate the average absorbance for each set of replicate standards, controls, and samples.
- Subtract the average zero standard absorbance from all other absorbance readings.
- Create a standard curve by plotting the average absorbance for each standard on the y-axis
 against the corresponding Neuromedin C concentration on the x-axis. A four-parameter
 logistic (4-PL) curve fit is recommended.
- Determine the concentration of **Neuromedin C** in the samples by interpolating their average absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor if the samples were diluted.

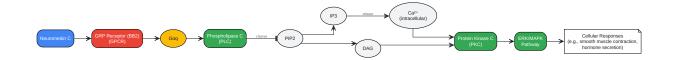
Quantitative Data Summary

Parameter	Value
Assay Type	Competitive ELISA
Standard Curve Range	Typically 0.1 - 10 ng/mL (requires optimization)
Sample Volume	50 μL
Incubation Times	Coating: Overnight; Blocking: 1-2 hours; Competitive Reaction: 2 hours; HRP Conjugation: 1 hour; Substrate: 15-30 minutes
Wavelength	450 nm

Visualizations

Neuromedin C Signaling Pathway



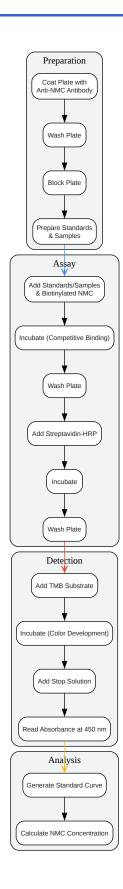


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Caption: Neuromedin ${\bf C}$ signaling cascade via the GRP receptor.

Experimental Workflow for Neuromedin C ELISA





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Caption: Workflow for Neuromedin C quantification by competitive ELISA.



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 [https://www.benchchem.com/product/b1662679#using-elisa-kits-for-neuromedin-c-quantification]

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